Melochinine
CAS No.: 70001-21-7
Cat. No.: VC21346250
Molecular Formula: C19H33NO3
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70001-21-7 |
---|---|
Molecular Formula | C19H33NO3 |
Molecular Weight | 323.5 g/mol |
IUPAC Name | 6-[(11R)-11-hydroxydodecyl]-3-methoxy-2-methyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C19H33NO3/c1-15(21)12-10-8-6-4-5-7-9-11-13-17-14-18(22)19(23-3)16(2)20-17/h14-15,21H,4-13H2,1-3H3,(H,20,22)/t15-/m1/s1 |
Standard InChI Key | JRVFYHGCYUUHNE-OAHLLOKOSA-N |
Isomeric SMILES | CC1=C(C(=O)C=C(N1)CCCCCCCCCC[C@@H](C)O)OC |
SMILES | CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
Canonical SMILES | CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
Chemical Characteristics and Structure
Melochinine is a pyridone alkaloid with the molecular formula C19H33NO3. The compound has a molecular weight of 323.5 g/mol and an exact mass of 323.246044 g/mol . Its chemical structure contains a 4-pyridone ring with specific functional groups that contribute to its biological activity.
Natural Sources and Occurrence
Botanical Source
Melochinine is primarily isolated from Melochia pyramidata L., a plant species belonging to the Sterculiaceae family. This plant is native to Central America and has been associated with cattle paralysis in the region . The alkaloid is the main bioactive compound extracted from this plant and is responsible for its toxic effects on livestock.
Geographical Distribution
Melochia pyramidata L. is primarily found in Central America, where cases of cattle paralysis due to consumption of this plant have been documented. The geographic distribution of this plant influences the prevalence of melochinine-related toxicity cases in livestock across different regions.
Pharmacological Properties
Cardiovascular Effects
Melochinine exhibits significant effects on the cardiovascular system of laboratory animals. When administered orally, intraperitoneally, or intravenously, the compound induces hypotension (decreased blood pressure) . This hypotensive effect appears to be dose-dependent and relatively rapid in onset.
Additionally, melochinine causes bradycardia (decreased heart rate) in both in vivo and in vitro models. Studies with isolated guinea pig atria have demonstrated that the compound produces negative inotropic effects, reducing the force of cardiac muscle contractions . These cardiovascular effects may contribute to the clinical manifestations observed in animals exposed to the compound.
Respiratory System Effects
Melochinine administration leads to bradypnea, characterized by abnormally slow breathing rate in laboratory animals . This respiratory depression is consistently observed across different routes of administration, suggesting a direct effect on respiratory control mechanisms.
Neuromuscular Effects
The most clinically significant effect of melochinine is its ability to induce paralysis. This has been demonstrated in:
-
Laboratory animals after various routes of administration
-
Isolated phrenic nerve diaphragm preparations
These findings suggest that melochinine affects neuromuscular transmission, leading to muscle weakness and eventually paralysis. This property explains the cattle paralysis observed in Central America when animals consume plants containing this alkaloid.
Mechanism of Action
Membrane Interactions
Research indicates that melochinine's biological effects may be primarily explained through unspecific interactions with cellular membranes . This membrane interaction appears to be partially responsible for a calcium-antagonistic effect observed in isolated guinea pig papillary muscle.
The non-specific nature of these membrane interactions might explain why attempts at developing specific therapeutic interventions against melochinine toxicity have been unsuccessful in experimental settings .
Chemical Synthesis
Synthetic Pathways
Both enantiomers of melochinine have been successfully synthesized in laboratory settings. The synthetic pathway includes the following key steps:
-
Starting with 3-hydroxy-2,6-dimethyl-4-pyrone, which is deprotonated using lithium bis(trimethylsilyl)amide at -70°C to form the dienolate dianion
-
Reaction with 10-(tetrahydro-2-pyranyloxy)-1-undecanal to form an intermediate compound
-
Methylation, water elimination, and catalytic hydrogenation to form a pyrone intermediate
-
Final conversion to melochinine through reaction with ammonia/methanol
The synthetic approach yields racemic melochinine when starting with racemic materials. To obtain specifically the natural (-)-(R)-Melochinine or its enantiomer, the synthesis uses the appropriate chiral aldehydes as starting materials .
Stereochemistry
The natural form of melochinine is the (-)-(R) enantiomer. The synthetic pathway can produce either this natural form or the (+)-(S) enantiomer, depending on the stereochemistry of the starting materials . This stereoselectivity in synthesis allows for the production of either enantiomer for research purposes.
Toxicological Considerations
Livestock Toxicity
The ingestion of Melochia pyramidata L. by cattle results in a condition known as "Central American cattle paralysis" . This toxic syndrome is characterized by progressive muscle weakness leading to paralysis, accompanied by cardiovascular and respiratory depression.
Therapeutic Implications
Attempts to develop specific therapeutic interventions against melochinine toxicity have been largely unsuccessful, which may be attributed to its proposed non-specific mechanism of action involving membrane interactions . This presents challenges for the management of melochinine poisoning in livestock and potentially in humans.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume